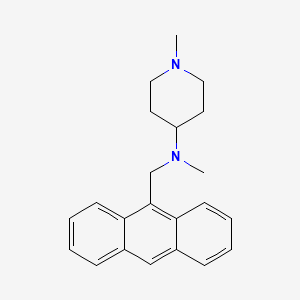![molecular formula C15H23N3O B3851343 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B3851343.png)
4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline
Descripción general
Descripción
4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline, also known as MAPP, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. MAPP is a member of the piperazine family, which is a class of compounds that have been used in the pharmaceutical industry as a scaffold for drug development.
Mecanismo De Acción
The mechanism of action of 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline is not well understood, but it is believed to act as a modulator of the immune system. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. This suggests that this compound may have potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline in lab experiments is its potential as a scaffold for the development of new drugs. This compound has a unique chemical structure that can be modified to produce compounds with specific properties. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline. One area of research could be the development of new compounds based on the this compound scaffold with potential therapeutic applications. Another area of research could be the investigation of the mechanism of action of this compound and its potential as an anti-inflammatory agent. Additionally, further studies could be conducted to determine the toxicity of this compound and its potential side effects in vivo.
Aplicaciones Científicas De Investigación
4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline has been studied extensively in scientific research due to its potential applications in various fields. One of the main areas of research has been in the development of new drugs. This compound has been used as a scaffold for the development of new compounds with potential therapeutic applications, such as anti-cancer and anti-inflammatory agents.
Propiedades
IUPAC Name |
1-[4-[[4-(dimethylamino)phenyl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-13(19)18-10-8-17(9-11-18)12-14-4-6-15(7-5-14)16(2)3/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNMJNUCQIJAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851270.png)
![1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B3851271.png)
![2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol](/img/structure/B3851274.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B3851277.png)
![2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3851282.png)

![2-{2-[4-(2,2-diphenylethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3851295.png)

![(2,6-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851316.png)
![1-ethyl-4-[3-(methylthio)propyl]piperazine](/img/structure/B3851324.png)
![N,N-diethyl-1-[(5-methyl-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B3851327.png)
![2-{4-[3-(methylthio)propyl]-1-piperazinyl}ethanol](/img/structure/B3851331.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851333.png)
